molecular formula C10H10N2O B1365348 4-Methyl-5-phenyl-1,3-oxazol-2-amine

4-Methyl-5-phenyl-1,3-oxazol-2-amine

Cat. No.: B1365348
M. Wt: 174.2 g/mol
InChI Key: BZRYIDFKJRJMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-phenyl-1,3-oxazol-2-amine, also widely recognized in scientific literature as 4-methylaminorex (4-MAR), is a synthetic compound belonging to the 2-amino-5-aryloxazoline class . Researchers investigating central nervous system (CNS) stimulants have shown interest in this molecule due to its pharmacological profile. Studies indicate its primary mechanism of action is as a monoamine releasing agent, with a particular potency for dopamine and norepinephrine transporters . This activity profile is associated with stimulant and anorectic effects, and the racemic cis-isomers are noted for a long duration of action, which can extend up to 16 hours following oral administration in pre-clinical observations . The compound exists as four distinct stereoisomers—(±)-cis and (±)-trans—with the (±)-cis diastereomers being the most characterized form in recreational and pharmacological studies . From a chemical synthesis perspective, 4-methylaminorex is typically prepared in one step from dl-phenylpropanolamine via cyclization with cyanogen bromide . This product is intended for forensic analysis and pharmacological research in controlled laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the relevant safety data sheets and handle this material in accordance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

IUPAC Name

4-methyl-5-phenyl-1,3-oxazol-2-amine

InChI

InChI=1S/C10H10N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12)

InChI Key

BZRYIDFKJRJMFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)N)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Methyl-5-phenyl-1,3-oxazol-2-amine and Related Core Structures

The synthesis of the 2-aminooxazole core, the central feature of this compound, can be achieved through several reliable strategies, including cyclization, condensation, and multi-step sequences.

Cyclization reactions are a cornerstone in the synthesis of oxazole (B20620) rings. These methods typically involve the formation of the heterocyclic system from an acyclic precursor containing the requisite oxygen, nitrogen, and carbon atoms. A prevalent strategy for analogous 2-aminobenzoxazoles, which shares the 2-amino-oxazole core, is the cyclization of ortho-aminophenols with a cyanating agent. nih.govresearchgate.net While the highly toxic cyanogen (B1215507) bromide (BrCN) has been historically used, safer and more efficient electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been employed in the presence of a Lewis acid to facilitate the ring closure. nih.govresearchgate.netacs.org

Another elegant cyclization approach involves the reaction of 2H-azirines with isocyanates, catalyzed by reagents such as gold(III) bromide (AuBr₃), to yield aromatic oxazoles. researchgate.net Furthermore, the reaction of precursor molecules with cyanogen halides or cyanamides represents a direct method for introducing the 2-amino group during the cyclization process. scribd.com

Condensation reactions provide a direct and efficient pathway to the 2-aminooxazole skeleton. A prominent example is the Hantzsch-type synthesis, which involves the condensation of an α-haloketone with urea (B33335) or a urea derivative. nih.govacs.org For the specific synthesis of this compound, the precursor would be 1-bromo-1-phenylpropan-2-one, which condenses with urea to form the target molecule. This method is foundational and widely cited for its straightforward approach to N-unsubstituted 2-aminooxazoles. nih.govacs.org

Related condensation strategies, such as the Claisen-Schmidt condensation, are used to build precursors for other five-membered heterocycles like thiazoles and can be conceptually adapted. nih.gov These reactions typically involve the formation of a key carbon-carbon bond, followed by cyclization.

To generate more complex derivatives, multi-step synthetic sequences are often employed. A powerful two-step method has been developed that begins with the condensation of an α-bromoacetophenone with urea to form the 2-aminooxazole core. nih.govacs.org This is followed by a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, which allows for the arylation of the exocyclic amino group. nih.govacs.org This sequence offers significant versatility, enabling the synthesis of a wide array of N-aryl-2-aminooxazole derivatives. nih.govacs.org

Other multi-step protocols have been designed for related heterocyclic systems, such as the continuous-flow synthesis of 2-(azidomethyl)oxazoles from vinyl azides, which proceeds through an azirine intermediate. beilstein-journals.org Such sequences highlight the modular approach often taken in modern organic synthesis to build molecular complexity.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing product yield and purity. For the condensation reaction between α-haloketones and urea, extensive studies have been conducted to identify the ideal solvent, temperature, and heating method. Solvents such as N-methyl-2-pyrrolidone (NMP) have been found to be particularly effective, and microwave irradiation can significantly reduce reaction times compared to conventional heating. nih.govacs.org

In subsequent derivatization steps, such as the Buchwald-Hartwig amination, optimization involves screening various palladium catalysts (e.g., X-Phos Pd G2, S-Phos Pd G2), bases (e.g., t-BuONa, Cs₂CO₃), and solvent systems. nih.govresearchgate.net Temperature is also a critical factor; for instance, in the synthesis of related 2-aminobenzoxazoles, reaction temperature was found to be key in controlling selectivity. nih.govresearchgate.net The use of specific bases, like triethylamine (B128534) (Et₃N) over potassium carbonate (K₂CO₃), can also be decisive in achieving the desired outcome. nih.govresearchgate.net

Table 1: Optimization of Condensation Reaction Conditions
EntrySolventStoichiometric Ratio (Ketone:Urea)MethodTemperature (°C)TimeYield (%)
IAcetonitrile1:2Conventional80OvernightNo Reaction
IIEthanol1:2Conventional80OvernightNo Reaction
IIINMP1:10Conventional12015 min50
IVNMP1:10Microwave12015 min45

Data adapted from studies on related 4-aryl-2-aminooxazoles. nih.govacs.org

Table 2: Optimization of Buchwald-Hartwig Reaction Conditions
EntryPd SourceBaseYield (%)
IX-Phos Pd G2t-BuONa50
IIX-Phos Pd G2Cs₂CO₃42
IIIS-Phos Pd G2t-BuONa52
IVS-Phos Pd G2Cs₂CO₃25

Data adapted from studies on related 4-aryl-2-aminooxazoles. nih.govresearchgate.net

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is characterized by the properties of both the oxazole ring and the primary amino group. The amino group can readily undergo reactions such as acylation and alkylation. wikipedia.org

The oxazole ring itself, while aromatic, is susceptible to oxidative cleavage under certain conditions. Oxidizing agents such as cold potassium permanganate, chromic acid, or ozone can lead to the opening of the oxazole ring. pharmaguideline.com Hydrogen peroxide is also a commonly used oxidant for this purpose. pharmaguideline.com It is noteworthy that the 2-aminooxazole core is an isostere of the 2-aminothiazole (B372263) moiety but lacks the easily oxidizable sulfur atom of the latter, which can be a strategic advantage in medicinal chemistry by potentially reducing metabolic inactivation. nih.govwikipedia.org

Reduction Reactions of the Oxazole Moiety

The oxazole ring, being an aromatic heterocycle, is generally resistant to reduction under mild conditions. However, more forceful conditions can lead to the saturation or cleavage of the ring. Catalytic hydrogenation or the use of strong reducing agents can result in the formation of oxazolidine (B1195125) derivatives or lead to ring-opening products. For instance, reduction with a nickel and aluminum alloy in aqueous potassium hydroxide (B78521) has been reported to cause the ring opening of oxazoles. semanticscholar.org

While specific studies on the reduction of this compound are not extensively documented, analogies can be drawn from the broader class of oxazole compounds. The outcome of such reactions is highly dependent on the catalyst, solvent, and reaction conditions employed.

Table 1: Potential Reduction Products of this compound

Product Name Potential Reducing Agent Reaction Condition
4-Methyl-5-phenyl-1,3-oxazolidin-2-amine Catalytic Hydrogenation (e.g., H₂/Pd, PtO₂) High pressure and temperature

Nucleophilic Substitution Reactions at Key Positions

Nucleophilic substitution on the oxazole ring is a challenging transformation due to the electron-rich nature of the heterocycle. Such reactions are generally rare and typically require the presence of a good leaving group, such as a halogen, at the position of substitution. semanticscholar.org The general order of reactivity for nucleophilic substitution on the oxazole ring is C-2 > C-4 > C-5. semanticscholar.org

In the case of this compound, the key positions for potential nucleophilic attack on the ring are C-4 and C-5. However, the methyl and phenyl groups are not effective leaving groups, making direct nucleophilic substitution at these positions highly unlikely under standard conditions. For substitution to occur, prior functionalization to introduce a leaving group would be necessary.

Aromatic nucleophilic substitution (SNAr) on the phenyl ring is also a possibility, particularly if the ring is activated by electron-withdrawing groups. However, in the unsubstituted phenyl ring of the title compound, SNAr reactions are not favored.

Functionalization of the Amino Group

The exocyclic amino group at the C-2 position is a primary site for functionalization in this compound. This nucleophilic group readily reacts with a variety of electrophiles, allowing for the synthesis of a diverse range of derivatives. nih.gov

Common functionalization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. nih.gov

Alkylation: Treatment with alkyl halides can lead to mono- or di-alkylated products, although controlling the degree of alkylation can be challenging.

Formation of Schiff Bases: Condensation with aldehydes and ketones results in the formation of imines (Schiff bases), which are versatile intermediates for further synthetic transformations. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamide derivatives.

Urea and Thiourea (B124793) Formation: Reaction with isocyanates and isothiocyanates affords the corresponding urea and thiourea derivatives. nih.gov

Table 2: Examples of Functionalization Reactions of the Amino Group

Reagent Product Type
Acetyl chloride N-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)acetamide
Benzaldehyde N-Benzylidene-4-methyl-5-phenyl-1,3-oxazol-2-amine
Phenyl isocyanate 1-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)-3-phenylurea

Exploration of Novel Reaction Pathways

The unique structural features of this compound open avenues for the exploration of novel reaction pathways, leading to the synthesis of more complex heterocyclic systems.

Diels-Alder Reaction: Oxazoles can function as dienes in [4+2] cycloaddition reactions with suitable dienophiles, such as olefins or acetylenes. This reaction typically leads to the formation of pyridine (B92270) derivatives after the extrusion of a small molecule from the initial cycloadduct. semanticscholar.org The substituents on the oxazole ring can influence the regioselectivity and reactivity in these cycloadditions.

Ring-Opening Reactions: As mentioned in the context of reduction, the oxazole ring can be opened under certain conditions. Acid- or base-catalyzed hydrolysis can lead to the cleavage of the ring, yielding acyclic products. The study of such ring-opening reactions can provide access to novel linear synthons.

Cross-Coupling Reactions: While direct C-H activation of the oxazole ring is challenging, conversion of the methyl group or functionalization of the phenyl ring can provide handles for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the introduction of a wide variety of substituents at these positions, greatly expanding the chemical space accessible from this starting material. For instance, bromination of the phenyl ring followed by a Suzuki coupling with a boronic acid could introduce a new aryl group.

Multicomponent Reactions: The reactive amino group makes this compound a suitable candidate for multicomponent reactions. These reactions, where three or more reactants combine in a single pot to form a complex product, are highly efficient for generating molecular diversity.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-Methyl-5-phenyl-1,3-oxazolidin-2-amine
N-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)acetamide
N-Benzylidene-4-methyl-5-phenyl-1,3-oxazol-2-amine
1-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)-3-phenylurea

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Records

Following a comprehensive search of scientific databases and publicly available literature, detailed experimental data for the spectroscopic and structural elucidation of the specific chemical compound this compound could not be located.

The requested analysis, which includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), elemental analysis, and X-ray crystallography, requires specific, published experimental results for this exact molecule. Searches for the compound by name and potential chemical identifiers did not yield any dedicated studies or database entries containing the necessary data points to fulfill the article outline.

While information exists for structurally related isomers or similar oxazole derivatives, the strict requirement to focus solely on this compound prevents the use of data from these other compounds. Generating an accurate and scientifically valid article as per the requested detailed outline is therefore not possible without the foundational experimental data.

No scholarly articles or reference materials were found that provided the specific characterization details needed for the following sections:

Spectroscopic and Structural Elucidation

Crystallographic Analysis:

X-ray Crystallography

Without access to peer-reviewed papers or spectral database entries for 4-Methyl-5-phenyl-1,3-oxazol-2-amine, the creation of the requested scientific article with the specified data tables and detailed findings cannot be completed at this time.

Supramolecular Architectures and Crystal Packing EfficiencyThis final section would synthesize the above findings to describe the overall three-dimensional arrangement of molecules in the crystal, known as the supramolecular architecture. It would discuss how hydrogen bonds, π-stacking, and other weaker interactions combine to form layers, chains, or more complex networks, and would comment on the efficiency of the resulting crystal packing.researchgate.netiucr.org

Without a published crystal structure for this compound, a scientifically accurate and detailed discussion for these specific points is not possible.

Theoretical and Computational Investigations

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of oxazole (B20620) derivatives. DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are frequently employed with various basis sets (e.g., 6-311++G(d,p)) to optimize molecular geometry and calculate electronic parameters. nih.govajchem-a.com

These calculations provide insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.com A smaller energy gap suggests higher reactivity. For similar heterocyclic compounds, DFT studies have been used to calculate this gap, which helps in understanding their electronic behavior. ajchem-a.com

Furthermore, Molecular Electrostatic Potential (MEP) surface analysis is a key application of DFT. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In oxazole derivatives, nitrogen and oxygen atoms typically represent negative potential sites, making them susceptible to electrophilic attack, while other regions may be more favorable for nucleophilic interactions. ajchem-a.comresearchgate.net These computational maps are vital for predicting how the molecule will interact with other chemical species.

Table 1: Typical Parameters in DFT Calculations for Heterocyclic Compounds

Parameter Method/Basis Set Purpose
Geometry Optimization DFT/B3LYP/6-311++G(d,p) To find the lowest energy, most stable 3D structure of the molecule. nih.gov
Vibrational Frequencies DFT/B3LYP/6-311++G(d,p) To predict IR and Raman spectra and confirm the optimized structure is a true minimum. scirp.org
Electronic Properties DFT/B3LYP To calculate HOMO-LUMO energies and the energy gap, indicating reactivity. ajchem-a.com
Charge Distribution MEP Analysis To visualize electrophilic and nucleophilic sites on the molecule. ajchem-a.com

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data. DFT calculations can accurately forecast the vibrational frequencies that correspond to modes observed in Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.govscirp.org The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and achieve better agreement with experimental results. nih.govscirp.org Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. researchgate.netnih.gov The accuracy of these predictions depends on the chosen functional and basis set. nih.gov Comparing the computed chemical shifts with experimental spectra helps to confirm the molecular structure and assign specific resonances to the corresponding nuclei in the 4-Methyl-5-phenyl-1,3-oxazol-2-amine structure. researchgate.netdtu.dk

Table 2: Illustrative Comparison of Experimental vs. Calculated Vibrational Frequencies for an Oxazole Derivative

Vibrational Mode Experimental FT-IR (cm⁻¹) Calculated (Scaled) DFT (cm⁻¹) Assignment
C=N Stretch ~1650 ~1645 Stretching vibration of the oxazole ring's C=N bond.
C-H Stretch (Aromatic) ~3060 ~3055 Stretching vibrations of C-H bonds in the phenyl ring. ajchem-a.com
N-H Stretch (Amine) ~3400 ~3390 Stretching vibration of the primary amine group.
C-O-C Stretch ~1240 ~1235 Asymmetric stretching of the C-O-C group in the oxazole ring.

Note: Data are representative values based on typical findings for similar structures. nih.govajchem-a.com

Molecular Modeling for Conformational Analysis and Stability Studies

Molecular modeling techniques are essential for exploring the three-dimensional structure and conformational landscape of this compound. The molecule's flexibility primarily arises from the rotation around the single bond connecting the phenyl ring to the oxazole ring. Conformational analysis aims to identify the most stable arrangement (conformer) by calculating the potential energy as a function of the dihedral angle between the two rings.

Studies on similar phenyl-substituted heterocyclic compounds show that the phenyl group is often twisted out of the plane of the heterocyclic ring to minimize steric hindrance. nih.govnih.gov The dihedral angle between the phenyl and oxazole rings can be determined computationally and confirmed by experimental data from X-ray crystallography if available. nih.gov These studies reveal that intramolecular interactions, such as hydrogen bonds, can also play a role in stabilizing specific conformations. nih.gov Molecular dynamics simulations can further explore the molecule's behavior over time, providing insights into its structural flexibility and stability in different environments. acs.org

In Silico Assessment of Molecular Interactions and Binding Affinities

In silico methods, particularly molecular docking, are crucial for predicting how a molecule like this compound might interact with a biological target, such as an enzyme or a receptor. researchgate.net Molecular docking algorithms place the molecule (ligand) into the binding site of a protein and calculate a docking score, which estimates the binding affinity. nih.gov Lower (more negative) scores generally indicate a more favorable binding interaction.

These simulations can reveal specific intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.comnih.gov For this compound, the amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms in the oxazole ring can be acceptors. The phenyl ring can participate in π-π stacking or hydrophobic interactions. nih.gov These computational predictions are valuable in rational drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govresearchgate.net

Table 3: Hypothetical In Silico Docking Results for an Oxazole Derivative

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Cyclooxygenase-2 (COX-2) -9.5 Arg120, Tyr355 Hydrogen Bond, π-π Stacking
Protein Kinase ATR -8.8 Gln234, Leu150 Hydrogen Bond, Hydrophobic
α-Amylase -7.9 Asp197, Trp59 Hydrogen Bond, π-Alkyl

Note: This table is illustrative, based on docking studies of similar heterocyclic compounds against common biological targets. nih.govresearchgate.netnih.gov

Derivatives, Analogues, and Structure Activity Relationship Studies

Design Principles for Novel 4-Methyl-5-phenyl-1,3-oxazol-2-amine Derivatives

The design of new derivatives based on the this compound scaffold is a methodical process aimed at enhancing desired properties while minimizing others. Key strategies include pharmacophore assembly, intermediate derivatization, and scaffold hopping.

Pharmacophore Assembly and Intermediate Derivatization : A primary design strategy involves connecting different functional groups to the core intermediate. This approach allows for the rapid generation of a large library of structurally similar molecules. mdpi.com By systematically altering substituents on the phenyl ring or modifying the amino group, researchers can efficiently probe the structure-activity landscape. mdpi.com

Modulation of Physicochemical Properties : Design principles are also heavily focused on tuning the electronic and steric properties of the molecule. Introducing electron-donating or electron-withdrawing groups at specific positions can significantly influence the molecule's reactivity and interaction with biological targets. researchgate.net For instance, the incorporation of a 1,3,4-oxadiazole (B1194373) moiety is a strategy employed with the expectation of enhancing the biological activity of a parent compound. nih.gov

Systematic Structural Modifications and Their Impact on Research Utility

Systematic modifications of the this compound structure are crucial for elucidating SAR and optimizing its function. These modifications typically target the phenyl ring, the amino group, and the oxazole (B20620) core itself.

Substitutions on the 5-Phenyl Ring : The phenyl group at the C5 position is a primary site for modification. Researchers have introduced a wide array of substituents, particularly at the para-position, to study their effects. The introduction of electron-withdrawing groups (e.g., halogens like chloro) or electron-donating groups (e.g., methoxy) can dramatically alter the compound's activity profile. researchgate.netresearchgate.net For example, in one study of related benzoxazole (B165842) derivatives, the presence of a chloro group at the fourth position of the phenyl ring demonstrated notable antibacterial activity, while a methoxy (B1213986) group at the same position resulted in excellent activity. researchgate.net

Alterations to the Oxazole Core : While the 2-aminooxazole core is often maintained, "scaffold hopping" strategies involve its replacement with other five-membered heterocyclic rings. This has led to the synthesis and evaluation of related 1,3,4-oxadiazole and 2-aminothiazole (B372263) analogues. nih.govnih.gov Such fundamental changes allow researchers to assess the importance of the specific heteroatom arrangement within the ring for a given application.

The impact of these modifications is summarized in the table below.

Modification Site Type of Modification Observed Impact on Research Utility Reference(s)
5-Phenyl RingIntroduction of para-substituents (e.g., -Cl, -OCH₃)Alters electronic properties, significantly impacting antibacterial or enzyme inhibitory activity. researchgate.net, researchgate.net
2-Amino GroupAcylation, Schiff base formationModifies polarity and hydrogen bonding potential, affecting interactions with biological targets. nih.gov, mdpi.com
Oxazole CoreReplacement with other heterocycles (e.g., oxadiazole, thiazole)Creates novel scaffolds with potentially different selectivity, metabolic properties, or activity levels. nih.gov, mdpi.com, nih.gov
Positional IsomerismShifting substituent positions on the core scaffoldCan lead to significant changes in activity, as seen in comparisons between isomeric compounds. mdpi.com

Analysis of Structure-Activity Relationships (SAR) in Various Research Contexts

SAR analysis provides critical insights by correlating the three-dimensional structure of a molecule with its biological or chemical activity. semanticscholar.org For derivatives of this compound, SAR studies have revealed several key trends.

The nature, number, and position of substituents on the phenyl ring are critical determinants of activity. researchgate.net A comprehensive analysis considers the electronic effects (electron-donating vs. electron-withdrawing) of these substituents. In studies on related oxazole derivatives, it has been shown that electron-withdrawing moieties like a chloro group can enhance activity against specific bacterial strains, whereas electron-donating groups like methoxy or phenoxy-methyl can increase activity against others. researchgate.net This highlights that the optimal substitution pattern is highly dependent on the specific research target.

Molecular docking studies are often employed alongside synthesis and in vitro testing to rationalize the observed SAR. researchgate.net These computational models help visualize how different derivatives bind to active sites, providing a structural basis for their varying potencies and selectivities. For instance, in the development of enzyme inhibitors, SAR analysis combined with docking can reveal which amino acid residues a particular functional group interacts with, guiding the design of more potent compounds. researchgate.net

A summary of key SAR findings is presented below.

Structural Feature Research Context SAR Observation Reference(s)
Electron-withdrawing group (-Cl) on phenyl ringAntibacterial ActivityImproved activity against certain bacterial strains like A. niger and S. enterica. researchgate.net
Electron-donating group (-OCH₃) on phenyl ringAntibacterial ActivityDemonstrated excellent activity in some assays. researchgate.net
Electron-donating group (p-(phenoxy-methyl)benzene)Antibacterial ActivityIncreased activity against S. aureus and E. coli. researchgate.net
Positional Isomerism (e.g., 2,4- vs. 2,5-disubstitution)Acaricidal ActivityThe specific arrangement of phenyl groups on an oxazoline (B21484) ring was found to be a critical determinant of activity. mdpi.com

Comparative Studies with Related Oxazole, Oxazoline, and Oxazolidinone Compounds

To better understand the role of the 2-aminooxazole scaffold, its properties and activities are often compared with those of structurally related heterocyclic compounds. These include oxazolines (which have one double bond in the ring) and oxazolidinones (which are fully saturated), as well as other five-membered heterocycles like oxadiazoles (B1248032) and thiazoles.

Oxazoles vs. Oxazolines : The degree of saturation in the heterocyclic ring can have a profound impact on activity. A study that designed 2,5-diphenyl-1,3-oxazoline compounds using a scaffold hopping strategy from 2,4-diphenyl-1,3-oxazolines found that the newly synthesized isomers had lower acaricidal activity against mite eggs and larvae. mdpi.com This suggests that the specific geometry and electronic structure of the partially saturated oxazoline ring, and even the relative positions of the substituents, are crucial for this particular biological function. mdpi.com

Oxazoles vs. Oxadiazoles : The 1,3,4-oxadiazole ring is another five-membered heterocycle frequently explored as an alternative to the oxazole core. The replacement of a carbon atom with a second nitrogen atom alters the ring's electronic distribution and hydrogen bonding capabilities. Incorporating the 1,3,4-oxadiazole moiety is a recognized strategy aimed at enhancing the biological profile of a lead compound. nih.gov

Oxazoles vs. Thiazoles : A very common comparison is made with thiazoles, where the oxygen atom of the oxazole ring is replaced by a sulfur atom. 2-Aminothiazoles are structurally analogous to 2-aminooxazoles and have been investigated extensively. For example, a series of 2-amino-5-[(thiomethyl)aryl]thiazoles were prepared to elucidate SAR for their potent and selective inhibition of the Itk enzyme. nih.gov Similarly, a p-fluoro substituted 2-amino-4-aryl thiazole (B1198619) was identified as a promising inhibitor of the 5-LOX enzyme. rsc.org These studies show that substituting oxygen with sulfur can lead to compounds with distinct and highly potent activities against different biological targets.

This comparative analysis underscores that while the 2-aminooxazole scaffold is a valuable starting point, exploring related heterocyclic systems is a powerful strategy for discovering compounds with novel or improved research applications.

Biological Activity Research: Mechanistic and in Vitro Perspectives

Investigation of Molecular Targets and Biological Pathways

There is no specific information available in the search results regarding the investigation of molecular targets and biological pathways for 4-Methyl-5-phenyl-1,3-oxazol-2-amine. General research on related heterocyclic structures suggests that such compounds can interact with a variety of biological targets, but direct studies on this specific molecule are lacking.

Enzyme and Receptor Modulation Studies

Detailed studies on the modulation of specific enzymes or receptors by this compound could not be found. While derivatives of 2-arylaminooxazoles have been identified as antagonists of the transient receptor potential vanilloid 1 (TRPV1) receptor, this activity has not been specifically attributed to this compound. nih.gov

In Vitro Assays for Biological Profile Evaluation

No in vitro antimicrobial studies specifically for this compound were identified. Research on other substituted oxazoles has shown antimicrobial and antibiofilm activity against various bacterial and fungal strains. For instance, compounds such as ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate have demonstrated activity against S. epidermidis, B. subtilis, and C. albicans. mdpi.com However, these findings cannot be directly extrapolated to this compound due to structural differences.

Specific in vitro anticancer activity for this compound has not been reported in the available literature. Studies on different classes of oxazole (B20620) and oxadiazole derivatives have shown potential anticancer effects. mdpi.comnih.govacs.org For example, certain 5(4H)-oxazolone-based sulfonamides and N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines have exhibited activity against various cancer cell lines. mdpi.comnih.gov A study on 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives also demonstrated anticancer properties. researchgate.net These studies, however, are on molecules with different substitution patterns and functional groups.

There is no available data from in vitro assays on the anti-inflammatory activity of this compound. The broader class of 1,3,4-oxadiazole (B1194373) derivatives has been noted for its anti-inflammatory potential, but this is a general finding for the chemical class and not specific to the compound . nih.govnih.gov

No in vitro antioxidant activity studies were found for this compound. Research has been conducted on other oxazole derivatives, such as 4-(substituted benzylidene)-2-(substituted phenyl) oxazole-5(4H)-one derivatives, which have shown some antioxidant properties in assays like lipid peroxidation inhibition. nih.gov However, these are structurally distinct from this compound.

Mechanistic Investigations of Cellular Responses

Current scientific literature lacks specific studies detailing the mechanistic pathways through which this compound may elicit cellular responses. Research on analogous, but structurally distinct, 2-aminooxazole and 2-aminothiazole (B372263) derivatives has pointed towards potential mechanisms such as enzyme inhibition or disruption of cellular processes in pathogens. For instance, some N-substituted 4-phenyl-2-aminooxazoles have been investigated for their antitubercular activity, suggesting potential interactions with mycobacterial targets. However, without direct experimental evidence, any proposed mechanism for this compound would be purely speculative and extrapolated from related compounds.

Computational Approaches in Bioactivity Prediction and Ligand Design

Similarly, there is a notable absence of published computational studies, such as molecular docking or in silico screening, specifically focused on this compound. The broader field has seen the application of these methods to other oxazole-containing compounds to predict their binding affinities to various biological targets and to guide the design of new bioactive derivatives. For example, molecular docking studies have been performed on benzimidazole-based oxazole analogues to investigate their potential as enzyme inhibitors. These computational approaches are instrumental in modern drug discovery, offering insights into potential protein-ligand interactions and helping to prioritize compounds for synthesis and biological testing. The lack of such data for this compound means that its potential biological targets and interaction modes remain computationally uncharacterized.

Advanced Applications in Chemical Sciences

Role in Materials Science Research: Exploration of Electronic and Optical Properties

The field of materials science has shown significant interest in heterocyclic compounds, particularly for developing novel organic materials with tailored electronic and optical properties. While direct research on 4-Methyl-5-phenyl-1,3-oxazol-2-amine is specific, the broader class of substituted oxazole (B20620) derivatives has been extensively studied, providing a strong basis for understanding its potential. Oxazole derivatives are recognized as potent scaffolds that can act as either electron donors or acceptors, facilitating strong donor-π-acceptor (D-π-A) interactions which can lead to excellent fluorescence responses. nih.gov

Research into various π-conjugated oxazole dyes has demonstrated that they can exhibit emissions from the visible to near-infrared spectrum (up to 700 nm), often accompanied by a significant Stokes shift and strong solvatochromic fluorescence. researchgate.net The fluorescence properties, including quantum yield and lifetime, are often highly sensitive to the polarity of the solvent. researchgate.net For instance, studies on related oxazole derivatives show that an increase in solvent polarity can lead to a bathochromic (red) shift in the emission spectrum, indicating a larger dipole moment in the excited state compared to the ground state. nih.govresearchgate.net This behavior is characteristic of intramolecular charge transfer (ICT) states, a desirable property for applications in chemical sensing and organic light-emitting diodes (OLEDs).

The presence of the 2-amino group and the 5-phenyl group in this compound is expected to significantly influence its photophysical properties. The phenyl ring extends the π-conjugation of the oxazole core, which typically results in absorption and emission at longer wavelengths. The amino group, a strong electron donor, can further enhance ICT characteristics, potentially leading to high fluorescence quantum yields and pronounced solvatochromism.

Below is a comparative table of photophysical properties for several substituted oxazole derivatives, illustrating the range of optical behaviors achievable with this scaffold.

CompoundAbsorption Max (λabs)Emission Max (λem)Stokes Shift (nm)Solvent
2-Styryloxazole derivative~380 nm~465 nm85Toluene
2-Aryloxazole derivative~350 nm~475 nm125Toluene
5-Styryloxazole derivative~410 nm~550 nm140Toluene
Diaryloxazole derivative~400 nm~465 nm65Various

This table is generated based on data for various oxazole derivatives to illustrate general trends. researchgate.net

Utility as an Intermediate in Complex Organic Synthesis

The this compound molecule is a valuable building block in organic synthesis due to the reactivity of its functional groups. The 2-amino group on the oxazole ring is a key handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

The primary amine can readily undergo reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amide derivatives.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be substituted by various nucleophiles (e.g., halogens, hydroxyl, cyano groups) in Sandmeyer-type reactions.

Coupling Reactions: Participation as a nucleophile in cross-coupling reactions to form C-N bonds, linking the oxazole scaffold to other aromatic or heterocyclic systems.

Furthermore, the oxazole ring itself can serve as a precursor to other structures. For example, oxazolones, which are related structures, are well-known intermediates in the synthesis of amino acids and peptides. researchgate.net The reaction of 4-benzylidene-2-methyl-5-oxazolone with various amines has been studied, demonstrating the ring-opening reactivity of the oxazole core under certain conditions. researchgate.net This suggests that the oxazole ring in this compound could potentially be opened to yield acyclic precursors for further synthetic manipulations. The synthesis of various oxazole derivatives often involves the cyclization of precursors, highlighting the role of these compounds as key intermediates in building heterocyclic libraries. nih.govresearchgate.net

The following table outlines potential synthetic transformations involving the 2-amino-oxazole moiety.

Reagent/Reaction TypeFunctional Group TransformationResulting Compound Class
Acyl Chloride (R-COCl)AcylationN-(oxazol-2-yl) amides
Alkyl Halide (R-X)AlkylationN-alkyl-N-(oxazol-2-yl) amines
NaNO₂, HClDiazotization / Sandmeyer2-Halo/Hydroxy/Cyano-oxazoles
Aryl Halide, CatalystBuchwald-Hartwig CouplingN-Aryl-(oxazol-2-yl) amines
Strong Acid/BaseRing OpeningAcyclic amides/esters

Potential Applications in Catalysis Research

The structural features of this compound make it an interesting candidate for applications in catalysis, primarily as a ligand for the formation of metal complexes. Catalysis is a fundamental process in chemistry that accelerates chemical reactions. chemscene.com The efficacy of many catalysts, particularly in homogeneous catalysis, relies on the design of organic ligands that coordinate to a central metal ion, modulating its reactivity and selectivity.

The this compound molecule possesses multiple potential coordination sites for metal ions:

The Endocyclic Nitrogen Atom (N3): The sp²-hybridized nitrogen atom within the oxazole ring has a lone pair of electrons available for coordination.

The Exocyclic Amino Group (NH₂): The nitrogen atom of the primary amine can also act as a Lewis base and bind to a metal center.

This combination of two nitrogen donor atoms allows the molecule to potentially act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. Bidentate ligands are often preferred in catalysis because the chelate effect can lead to more stable and well-defined catalytic species.

By modifying the substituents on the phenyl ring or the amino group, the electronic and steric properties of the ligand can be fine-tuned. This tuning is crucial for optimizing the performance of a catalyst for a specific reaction, such as influencing its activity, selectivity (e.g., enantioselectivity in asymmetric catalysis), and stability. While specific applications of this compound in catalysis are still an emerging area of research, its structural analogy to other successful nitrogen-based ligands suggests significant potential for its use in developing novel catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Future Research Directions and Challenges

Unexplored Synthetic Routes and Methodologies for Enhanced Accessibility

While established methods for the synthesis of 2-aminooxazoles exist, the pursuit of more efficient, sustainable, and scalable routes to 4-Methyl-5-phenyl-1,3-oxazol-2-amine remains a critical objective. Future research should focus on the exploration of novel synthetic strategies that offer improved yields, milder reaction conditions, and greater accessibility to the target compound.

Green Chemistry Approaches:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of oxazole (B20620) derivatives. ijpsonline.com Investigating microwave-assisted protocols for the condensation reactions involved in forming the oxazole ring of this compound could lead to more rapid and energy-efficient production.

Ultrasound-Promoted Reactions: Sonication offers another green alternative by providing mechanical energy to activate chemical reactions. nih.gov Exploring the use of ultrasound in the synthesis of this compound could enhance reaction rates and yields under milder conditions.

Ionic Liquids and Deep-Eutectic Solvents: These novel solvent systems can act as both solvents and catalysts, often leading to improved reaction outcomes and easier product isolation. ijpsonline.comijpsonline.com Their application in the synthesis of this compound could provide a more environmentally benign alternative to traditional volatile organic solvents.

Novel Catalytic Systems:

The development of new and more efficient catalysts is paramount for advancing the synthesis of this compound. Research into heterogeneous catalysts, such as metal-organic frameworks (MOFs) or supported nanoparticles, could offer advantages in terms of reusability and ease of separation from the reaction mixture.

Flow Chemistry:

Continuous flow synthesis presents a promising avenue for the scalable and controlled production of this compound. This technology allows for precise control over reaction parameters, leading to improved safety, consistency, and yield.

Synthetic MethodologyPotential Advantages for this compound SynthesisKey Research Focus
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy efficiency. ijpsonline.comOptimization of microwave parameters (power, temperature, time) for key reaction steps.
Ultrasound-Promoted ReactionsEnhanced reaction rates, milder conditions, potential for improved selectivity. nih.govInvestigation of the effect of ultrasonic frequency and power on reaction outcomes.
Ionic Liquids/Deep-Eutectic SolventsEnvironmentally benign solvent systems, potential for catalytic activity, simplified product isolation. ijpsonline.comijpsonline.comScreening of various ionic liquids and deep-eutectic solvents to identify optimal reaction media.
Novel Heterogeneous CatalystsCatalyst reusability, reduced waste, simplified purification.Design and synthesis of novel solid-supported catalysts for the key cyclization step.
Continuous Flow ChemistryScalability, enhanced safety, precise control over reaction conditions, improved reproducibility.Development of a continuous flow process for the multi-step synthesis of the target compound.

Novel Derivatization Strategies for Targeted Research Objectives

The inherent reactivity of the 2-amino group and the potential for substitution on the phenyl ring make this compound an ideal candidate for derivatization. Such modifications can be strategically employed to modulate its physicochemical properties and biological activities for specific research applications.

Modifications of the 2-Amino Group:

The primary amino group is a key site for derivatization.

Acylation and Sulfonylation: Reaction with various acyl chlorides or sulfonyl chlorides can introduce a wide range of functional groups, altering the molecule's lipophilicity, hydrogen bonding capacity, and steric bulk. This approach is commonly used in the synthesis of related heterocyclic compounds.

Schiff Base Formation: Condensation with a variety of aldehydes and ketones can yield Schiff bases (imines). nih.gov These derivatives can serve as intermediates for further transformations or be evaluated for their own biological activities.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates can lead to the formation of urea or thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and can influence biological target interactions.

Substitution on the Phenyl Ring:

The phenyl ring offers another site for modification, allowing for the introduction of various substituents to probe structure-activity relationships.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, could be explored to introduce functional groups at the ortho, meta, or para positions of the phenyl ring. The directing effects of the oxazole ring will influence the regioselectivity of these reactions.

Cross-Coupling Reactions: For more complex modifications, the introduction of a halide onto the phenyl ring would enable subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new aryl, vinyl, or alkynyl groups.

Derivatization StrategyTarget MoietyPotential OutcomeExample Reagents
Acylation2-Amino groupModulation of lipophilicity and steric properties.Acetyl chloride, Benzoyl chloride
Sulfonylation2-Amino groupIntroduction of sulfonamide pharmacophore.p-Toluenesulfonyl chloride
Schiff Base Formation2-Amino groupCreation of imine linkage for further functionalization or biological evaluation. nih.govSubstituted benzaldehydes, heteroaromatic aldehydes
Urea/Thiourea Formation2-Amino groupEnhanced hydrogen bonding capabilities.Phenyl isocyanate, Phenyl isothiocyanate
Electrophilic Aromatic SubstitutionPhenyl ringIntroduction of electron-donating or electron-withdrawing groups.Nitrating mixture, N-Bromosuccinimide
Palladium-Catalyzed Cross-CouplingHalogenated Phenyl ringFormation of new carbon-carbon bonds for complex analogues.Boronic acids, terminal alkynes

Advanced Mechanistic Studies in Controlled Biological Systems (In Vitro)

While the synthesis and derivatization of this compound are important, understanding its behavior in biological systems is crucial for any potential therapeutic application. Advanced in vitro studies are necessary to elucidate its mechanism of action and identify potential molecular targets.

Future research should focus on a systematic in vitro evaluation of this compound and its derivatives. This could include:

Antimicrobial Screening: Evaluation against a broad panel of bacterial and fungal strains to determine its potential as an antimicrobial agent.

Anticancer Activity: Screening against various cancer cell lines to assess its cytotoxic and antiproliferative effects. Mechanistic studies could then be employed to determine if the compound induces apoptosis, cell cycle arrest, or other anticancer effects.

Enzyme Inhibition Assays: Given that many heterocyclic compounds exhibit enzyme inhibitory activity, screening against a panel of relevant enzymes (e.g., kinases, proteases) could reveal specific molecular targets.

Receptor Binding Assays: Investigating the binding affinity of the compound and its derivatives to various receptors to identify potential neurological or metabolic targets.

Emerging Applications in Specialized Chemical Fields

Beyond potential biological applications, the unique structure of this compound suggests its utility in other specialized areas of chemistry.

Materials Science: The oxazole ring is a component of some fluorescent dyes and organic light-emitting diode (OLED) materials. The synthesis of derivatives with extended conjugation could lead to novel materials with interesting photophysical properties.

Coordination Chemistry: The nitrogen atoms in the oxazole ring and the exocyclic amino group can act as ligands for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials with interesting magnetic or electronic properties.

Agrochemicals: The structural motifs present in this compound are also found in some herbicides and pesticides. Screening for agrochemical activity could represent a novel application area.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-5-phenyl-1,3-oxazol-2-amine, and how do reaction conditions influence yield and purity?

  • The synthesis typically involves cyclization of β-hydroxy amides or α-amino ketones. For example, cyclization using Deoxo-Fluor® at room temperature is effective for oxazoline formation . Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control, and catalysts (e.g., MnO₂ for oxidation steps). Impurities often arise from incomplete cyclization or side reactions, necessitating purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are critical for confirming the oxazoline ring and substituents. For example, the methyl group at C4 appears as a singlet near δ 2.1 ppm in ¹H NMR, while the aromatic protons of the phenyl group resonate between δ 7.2–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C₁₀H₁₁N₂O) and detects isotopic patterns.
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1680 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate the oxazol-2-amine core .

Q. How does the compound’s structural rigidity influence its reactivity in heterocyclic chemistry?

  • The oxazoline ring’s planarity and electron-rich nitrogen atoms enable nucleophilic substitutions (e.g., at C2) and participation in hydrogen bonding. The phenyl group enhances π-π stacking interactions, useful in catalyst design or supramolecular assemblies .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, given its two chiral centers?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) effectively resolves (±)-cis and (±)-trans racemates. Mobile phases often use hexane/isopropanol with 0.1% diethylamine . Alternatively, diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization is a classical method .

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., monoamine oxidases) .
  • Molecular Dynamics (MD) : GROMACS or AMBER simulates ligand-receptor stability, highlighting key residues for hydrogen bonding (e.g., N-H⋯O interactions) .
  • DFT Calculations : Gaussian 09 optimizes geometry and electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .

Q. How do regulatory controls (e.g., Controlled Drugs and Substances Act) impact the compound’s research applications?

  • As a derivative of aminorex, this compound is classified under Schedule I/IV in some jurisdictions. Researchers must obtain DEA/FDA licenses for synthesis, storage, and animal testing. Documentation for non-human use is mandatory to avoid legal complications .

Q. What strategies resolve contradictions in reported spectroscopic data across studies?

  • Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., 5-(4-fluorophenyl)oxazol-2-amine ).
  • Crystallographic Data : Single-crystal X-ray diffraction (SC-XRD) using SHELX refines bond lengths/angles, resolving ambiguities in tautomerism or protonation states .
  • Collaborative Reproducibility : Replicate synthesis under standardized conditions (e.g., IUPAC protocols) to identify solvent/temperature artifacts .

Methodological Considerations

  • Crystallography : Use SHELXTL (Bruker) or WinGX for structure refinement. Hydrogen-bonding networks (e.g., N—H⋯N) stabilize crystal packing, relevant for material science applications .
  • Toxicity Profiling : Follow OECD guidelines for in vitro assays (e.g., Ames test) to assess mutagenicity, given structural similarities to psychostimulants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.